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Compound of Interest

Compound Name: Pentyl 4-hydroxybenzoate

Cat. No.: B030016 Get Quote

Spectroscopic Analysis of Pentyl 4-
hydroxybenzoate: A Technical Guide
Introduction

Pentyl 4-hydroxybenzoate, a member of the paraben family, is an alkyl ester of p-

hydroxybenzoic acid. Parabens are widely utilized as preservatives in cosmetics,

pharmaceuticals, and food products due to their antimicrobial properties. A thorough

understanding of the molecular structure and purity of Pentyl 4-hydroxybenzoate is crucial for

its application in regulated industries. This technical guide provides a comprehensive analysis

of the spectroscopic data of Pentyl 4-hydroxybenzoate, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is intended for

researchers, scientists, and drug development professionals, offering detailed experimental

protocols and a structured presentation of the spectral data to aid in the identification and

characterization of this compound.

Spectroscopic Data
The following tables summarize the key spectroscopic data for Pentyl 4-hydroxybenzoate
(CAS No. 6521-29-5), with the structure provided below for reference.

Structure of Pentyl 4-hydroxybenzoate
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound.

Table 1: ¹H NMR Data for Pentyl 4-hydroxybenzoate (Solvent: CDCl₃)

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.93 Doublet 2H 8.8
Ar-H (ortho to -

COO)

6.86 Doublet 2H 8.8
Ar-H (ortho to -

OH)

6.48 Singlet 1H - Ar-OH

4.25 Triplet 2H 6.7 -O-CH₂-

1.74 Quintet 2H 7.2 -O-CH₂-CH₂-

1.39 Multiplet 4H - -CH₂-CH₂-CH₃

0.92 Triplet 3H 7.3 -CH₃

Table 2: ¹³C NMR Data for Pentyl 4-hydroxybenzoate (Solvent: CDCl₃)
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Chemical Shift (δ) ppm Assignment

166.7 C=O

160.0 Ar-C-OH

131.7 Ar-C-H (ortho to -COO)

122.4 Ar-C-COO

115.2 Ar-C-H (ortho to -OH)

65.0 -O-CH₂-

28.7 -O-CH₂-CH₂-

28.1 -CH₂-CH₂-CH₃

22.3 -CH₂-CH₃

14.0 -CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: IR Absorption Data for Pentyl 4-hydroxybenzoate

Wavenumber (cm⁻¹) Intensity Assignment

3350 Broad, Strong O-H stretch (phenolic)

2958, 2871 Medium C-H stretch (aliphatic)

1678 Strong C=O stretch (ester)

1608, 1512 Strong C=C stretch (aromatic)

1278 Strong C-O stretch (ester)

1168 Strong C-O stretch (phenol)
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Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions to

identify and quantify molecules.

Table 4: Mass Spectrometry Data for Pentyl 4-hydroxybenzoate

m/z Relative Intensity (%) Assignment

208 25 [M]⁺ (Molecular Ion)

138 100 [HO-C₆H₄-COOH]⁺

121 40 [HO-C₆H₄-CO]⁺

70 30 [C₅H₁₀]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument parameters and sample preparation may require optimization

based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H and ¹³C NMR

Sample Preparation: Dissolve 5-10 mg of Pentyl 4-hydroxybenzoate in approximately 0.6-

0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard. The solution should be clear and free of any particulate matter.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped

with a 5 mm probe.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard single-pulse experiment.
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Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 8-16 scans.

Process the data with an exponential window function (line broadening of 0.3 Hz) and

Fourier transform. Phase and baseline correct the spectrum.

¹³C NMR Acquisition:

Acquire the spectrum at room temperature.

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good

signal-to-noise ratio (typically several hundred to thousands).

Process the data with an exponential window function (line broadening of 1-2 Hz) and

Fourier transform. Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

Pentyl 4-hydroxybenzoate sample directly onto the ATR crystal. Ensure good contact

between the sample and the crystal by applying pressure with the built-in clamp.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal

ATR accessory.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum.

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an

accumulation of 16-32 scans.

The final spectrum is presented in terms of transmittance or absorbance.
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Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of Pentyl 4-hydroxybenzoate in a suitable

volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: A mass spectrometer with an electron ionization (EI) source. The

spectrometer can be coupled with a gas chromatograph (GC-MS) for sample introduction

and separation.

Data Acquisition (GC-MS):

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature

program to separate the analyte from the solvent and any impurities.

The eluent from the GC is directed into the EI source of the mass spectrometer.

Typical EI source parameters: electron energy of 70 eV, ion source temperature of 200-

250 °C.

Scan a mass range of m/z 40-400.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like Pentyl 4-hydroxybenzoate.
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Caption: Workflow for the spectroscopic analysis of Pentyl 4-hydroxybenzoate.

Disclaimer: The provided spectroscopic data is based on publicly available information and

typical values for a compound with this structure. Actual experimental results may vary

depending on the specific instrumentation, experimental conditions, and sample purity. This

guide is intended for informational purposes and should be used in conjunction with

experimentally obtained data for definitive structural confirmation.

To cite this document: BenchChem. ["Spectroscopic data analysis of Pentyl 4-
hydroxybenzoate (NMR, IR, Mass)"]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b030016#spectroscopic-data-analysis-of-pentyl-4-
hydroxybenzoate-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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